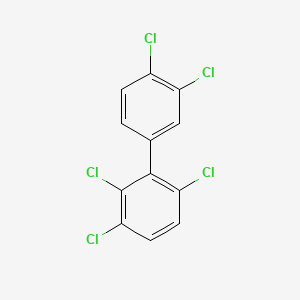

2,3,3',4',6-Pentachlorobiphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,4-trichloro-3-(3,4-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5/c13-7-2-1-6(5-10(7)16)11-8(14)3-4-9(15)12(11)17/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARXHIJMGSIYYRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C=CC(=C2Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3038307 | |

| Record name | 2,3,3',4',6-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3038307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38380-03-9 | |

| Record name | PCB 110 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38380-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,3',4',6-Pentachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038380039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,3',4',6-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3038307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3',4',6-Pentachlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,3',4',6-PENTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97RWU5J04P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Distribution of 2,3,3 ,4 ,6 Pentachlorobiphenyl

Global and Regional Spatial Distribution Patterns in Environmental Matrices

Limited specific data is available for the global and regional spatial distribution of 2,3,3',4',6-Pentachlorobiphenyl. However, studies analyzing for a range of PCB congeners have confirmed its presence in diverse environmental settings, from industrialized and urban areas to remote polar regions.

PCBs are subject to long-range atmospheric transport, allowing them to be deposited in regions far from their original sources. wikipedia.org The atmospheric transport of these compounds is influenced by factors such as their volatility, with lighter congeners being more readily transported in the vapor phase. Studies have shown that atmospheric deposition is a significant pathway for PCB contamination of aquatic ecosystems. copernicus.org For instance, in the Lake Michigan area, atmospheric deposition, influenced by urban emissions from Chicago, has been identified as a major source of PCBs to the lake. mostwiedzy.pl While specific data on the atmospheric concentrations and deposition fluxes of this compound are scarce, research in urban areas like Chicago has detected a range of PCB congeners in the air. nih.gov In a study conducted at an e-waste site in Southern China, the atmospheric composition of PCBs indicated relatively high abundances of penta- and hexa-chlorinated biphenyls. core.ac.uk

Once introduced into aquatic environments, this compound, like other PCBs, partitions between the water column, sediment, and suspended particulate matter. Due to their hydrophobic nature, PCBs tend to adsorb to organic matter and sediment particles.

A study of a dated sediment core from a lake in Tanzania revealed that PCB 118 (a closely related pentachlorobiphenyl) was one of the dominating congeners, with concentrations peaking in subsurface layers corresponding to the late-1990s. frontiersin.org This suggests ongoing or historical inputs of this compound in the region. In the same study, the temporal trend for the sum of 32 PCB congeners, including by implication the pentachlorobiphenyls, was not consistent with trends typically found in industrialized countries, where loadings generally peaked around the 1970s. frontiersin.org

In France, analysis of sediment cores from the Rhône River has been used to reconstruct the history of PCB contamination, with peak concentrations for the sum of seven indicator PCBs observed in the 1970s at upstream sites and into the early 1990s at downstream sites. nih.govresearchgate.net While specific temporal trends for this compound were not detailed, these studies indicate the long-term accumulation of PCBs in riverine sediments. Similarly, a comprehensive spatio-temporal assessment of PCB contamination in four major French rivers, which included PCB 118 as an indicator, highlighted different pollution trends across the river systems, with some showing sharp decreases in the 1980s and others a decline after the 1990s. copernicus.org

The transport of PCBs in aquatic systems is often linked to suspended particulate matter. In the Lower Fox River, which flows into Green Bay in the United States, the transport of PCBs was found to be primarily controlled by the deposition and resuspension of suspended particulate matter. usgs.gov

Soils act as a significant reservoir for PCBs in the terrestrial environment. researchgate.net The distribution of these compounds in soil can vary depending on factors such as soil type, organic matter content, and proximity to historical sources. A study in Bursa, Turkey, found that pentachlorobiphenyls were among the major homolog groups in industrial, urban, and semi-rural soils. researchgate.net

Plants can take up PCBs from the soil, with the extent of uptake and distribution within the plant varying by congener and plant species. Research on root vegetables grown in spiked soils showed that PCBs, including the indicator congener PCB 118, were present, with higher concentrations generally found in the roots than in the shoots. researchgate.net Specifically, the majority of the accumulated PCBs were found in the peels of the vegetables. researchgate.net Another study on the effects of PCBs on Arabidopsis thaliana showed that the uptake by roots increased with the degree of chlorination, but translocation to the aerial parts of the plant was limited. nih.gov

The cryosphere, including glaciers and ice sheets, serves as a long-term storage reservoir for atmospherically deposited persistent organic pollutants like PCBs. copernicus.org As glaciers melt, these stored contaminants can be released into downstream ecosystems. nih.govnih.gov

A study investigating the release of PCBs from the Silvretta glacier in Switzerland analyzed a sediment core from a proglacial lake. The results showed elevated PCB concentrations in the sediment layers from the most recent ten years, which were comparable to levels from the period of highest atmospheric input. researchgate.netnih.gov This increase was attributed to the accelerated melting of the glacier and was supported by a shift in the PCB congener pattern towards heavier, less volatile compounds. researchgate.netnih.gov While the study focused on the sum of indicator PCBs, it provides evidence for the remobilization of these compounds from melting glaciers.

PCBs have also been detected in Antarctic snow and ice, indicating their transport to even the most remote regions of the planet. wikipedia.orgmdpi.com The melting of snow and ice in polar regions can lead to the release of these contaminants into the surrounding terrestrial and aquatic environments. mdpi.com

Temporal Trends in Environmental Concentrations

The environmental concentrations of PCBs have generally shown a decreasing trend in many parts of the world following the implementation of bans and regulations in the 1970s and 1980s. nih.gov However, the rate of decline can be slow, and in some cases, concentrations have remained stable or are influenced by ongoing sources and environmental processes.

Long-term monitoring studies and analysis of dated environmental archives, such as sediment cores, provide valuable insights into the temporal trends of PCB contamination.

As mentioned previously, sediment cores from the Rhône River in France showed peak PCB concentrations in the 1970s at some sites, with an exponential decrease since then. nih.govresearchgate.net However, at other sites further downstream, concentrations remained elevated into the early 1990s before decreasing rapidly and then stabilizing. nih.govresearchgate.net

In contrast, a sediment core from a lake in Tanzania showed subsurface peaks for the sum of 32 PCBs in layers corresponding to the 1970s and the late-1990s, with individual congeners showing differing temporal trends. frontiersin.org This highlights that the environmental burden of PCBs does not follow a uniform global trend and can be influenced by regional factors and historical usage patterns.

The study of the Silvretta glacier-fed lake in Switzerland also provides a longitudinal perspective, with the analysis of the sediment core revealing a general compliance with the trends of PCB emissions into the environment, but with a notable increase in recent years due to glacial melt. researchgate.netnih.gov

Influence of Regulatory Measures on Environmental Concentrations

The implementation of stringent regulatory measures, such as the 1979 ban on the production and use of polychlorinated biphenyls (PCBs) in the United States by the Environmental Protection Agency (EPA), has led to a general decline in the environmental concentrations of these persistent organic pollutants. nih.govstateofgreatlakes.net Studies analyzing sediment cores from various locations have documented a decrease in total PCB levels, particularly after the peak production years in the mid-20th century. For instance, analysis of sediments in the Great Lakes region has shown a significant reduction in the total accumulation of PCBs since the 1980s. nih.gov

However, the analysis of human milk samples over time has shown a decreasing trend in the levels of various PCB congeners, reflecting reduced exposure following regulatory bans. nih.govresearchgate.net This suggests that the environmental burden of individual congeners, including PCB-110, has likely followed a similar downward trajectory. The decline in environmental concentrations is a direct consequence of eliminating primary sources of PCB contamination, such as industrial discharges and improper disposal of PCB-containing equipment.

Congener-Specific Environmental Ratios and Diagnostic Signatures

The precise mixture of PCB congeners found in an environmental sample can serve as a "fingerprint" to identify the original source of the contamination. integral-corp.comclu-in.orgpathlms.comoto-env.com This is because commercial PCB products, sold under trade names like Aroclor, were manufactured as complex mixtures with characteristic congener distributions. integral-corp.comoto-env.com By comparing the congener profile of a sample to the known compositions of these commercial mixtures, researchers can trace pollution back to its origins.

This compound (PCB-110) is a component of several common Aroclor mixtures. Its presence and relative abundance compared to other congeners can therefore provide clues about the source of PCB contamination. For example, a higher relative proportion of PCB-110, in conjunction with other specific congeners, might point towards contamination originating from Aroclor 1254 or a mixture of Aroclors.

The following interactive table details the weight percentage of PCB-110 in various Aroclor mixtures, highlighting its variable presence and thus its potential as a diagnostic marker.

Data sourced from a comprehensive analysis of 17 Aroclor mixtures. nm.gov

Diagnostic ratios, which are calculated from the concentrations of two or more PCB congeners, are another powerful tool in environmental forensics. While specific, universally accepted diagnostic ratios involving PCB-110 are not prominently established in scientific literature, the principle of using such ratios is a cornerstone of source apportionment studies. clu-in.org For example, the ratio of a more persistent congener to a less persistent one can indicate the extent of environmental weathering the PCB mixture has undergone. Similarly, the ratio of congeners prominent in one Aroclor mixture versus another can help to distinguish between potential sources. The utility of PCB-110 in such ratios would depend on its unique environmental fate and transport characteristics relative to other congeners present in the source mixture.

Furthermore, the presence of certain congeners can point to non-Aroclor sources. For instance, PCB-11 has been identified as a marker for the inadvertent production of PCBs in pigment manufacturing. researchgate.netnih.gov While similar specific non-Aroclor sources for PCB-110 are not as well-documented, a thorough congener-specific analysis is crucial for a complete understanding of PCB sources at a contaminated site.

Environmental Fate and Transport Mechanisms of 2,3,3 ,4 ,6 Pentachlorobiphenyl

Bioaccumulation and Bioconcentration Processes

Bioaccumulation is the process by which a contaminant is taken up by an organism from water, sediment, suspended particles, and through the food chain. researchgate.net Bioconcentration specifically refers to the uptake from water alone. researchgate.net PCBs, including 2,3,3',4',6-pentachlorobiphenyl, have a tendency to accumulate in the fatty tissues of organisms due to their lipophilic (fat-loving) nature. nih.govnih.gov

The degree to which a chemical will accumulate in an organism can be expressed by the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to the concentration in the surrounding water at steady state. cwejournal.org High BCF values indicate a greater potential for a chemical to be stored in an organism's tissues. cwejournal.org For instance, the European Commission considers a BCF value over 100 as a trigger for classifying a chemical as hazardous, while the U.S. Environmental Protection Agency sets the threshold for high concern at BCF values exceeding 1000. cwejournal.org

A study on the freshwater fish Puntius ticto demonstrated the bioconcentration of two other pentachlorobiphenyl congeners, PCB 126 and PCB 169, in various tissues, with the gill tissue showing the highest accumulation. cwejournal.org While specific BCF data for this compound was not found in the provided search results, the general principles of PCB bioaccumulation suggest it would also have a significant potential for bioconcentration in aquatic organisms. nih.gov

Trophic transfer is the movement of contaminants from one trophic level to the next (e.g., from prey to predator). researchgate.net Biomagnification is the progressive increase in the concentration of a contaminant at successively higher levels in a food web. researchgate.netnih.gov PCBs are well-documented to biomagnify in both aquatic and terrestrial food webs. nih.govnih.govepa.gov Organisms at the top of the food chain, such as predatory fish, birds, and mammals, can accumulate very high concentrations of PCBs by consuming contaminated prey. nih.govepa.govwolkersdorfer.info

Studies have shown that PCBs biomagnify in various marine and freshwater ecosystems. nih.govresearchgate.netnih.govresearchgate.net For example, a study in the Baltic Sea found that most PCB congeners biomagnified from zooplankton to sprat, herring, and finally salmon. nih.gov The concentration of PCBs can be several times higher in top predators compared to organisms at lower trophic levels. nih.gov The process of biomagnification is influenced by the lipid content of the organisms, as lipophilic compounds like PCBs accumulate in fatty tissues. researchgate.net

The trophic level of an organism, often determined by analyzing the stable isotopes of nitrogen (δ¹⁵N), is a key factor in predicting contaminant concentrations. nih.govresearchgate.net A positive correlation between PCB concentrations and δ¹⁵N values is indicative of biomagnification. nih.gov

Table 1: Trophic Magnification Factors (TMFs) for Select PCBs

| Contaminant | Food Web | TMF | Reference |

| ICES-7 PCBs | Scottish Marine | >1 | researchgate.net |

| PCB 52 | Scottish Marine | Highest TMF | researchgate.net |

| Various PCBs | Baltic Sea | >1 | nih.gov |

| Total PCBs | Twelvemile Creek | Apparent | researchgate.net |

Note: Trophic Magnification Factor (TMF) is a measure of biomagnification across a food web. A TMF greater than 1 indicates that the contaminant is biomagnifying.

The uptake of PCBs into an organism's cells is a critical step in bioaccumulation. For aquatic organisms, uptake can occur directly from the water across respiratory surfaces like gills, or through the ingestion of contaminated food. nih.gov In terrestrial organisms, the primary route of exposure is typically through diet. nih.gov

Once ingested, PCBs are absorbed from the gastrointestinal tract and transported in the blood, often bound to lipoproteins and other plasma proteins like albumin. nih.govnih.gov Their lipophilic nature facilitates their passage across cell membranes. A proposed model for the cellular uptake of PCBs suggests that they associate with the hydrophobic domains of lipids and proteins for transport by plasma fractions and subsequent uptake into cells. nih.gov

In a study on pigeons, exposure to a commercial PCB mixture (Aroclor 1254) led to the accumulation of triacylglycerol-like droplets in hepatocytes, indicating that the liver is a key organ for PCB accumulation and metabolism. nih.gov Similarly, a study on northern leopard frogs orally dosed with PCB 126 found that the liver, fat bodies, carcass, skin, and muscle were the major sites of PCB retention. researchgate.netdntb.gov.ua The half-life for whole-body elimination of the PCB in the frogs was estimated to be a lengthy 763 days, highlighting the persistence of these compounds within organisms. researchgate.netdntb.gov.ua

The bioavailability of this compound, or its availability for uptake by organisms, is influenced by several factors in different environmental compartments. In sediments and soils, the organic carbon content is a major controlling factor. researchgate.net PCBs tend to sorb strongly to organic matter, which can reduce their availability for uptake by benthic organisms. researchgate.net

In the water column, the presence of dissolved organic carbon can affect PCB bioavailability. The degree of chlorination of the PCB congener also plays a significant role; generally, less-chlorinated congeners are more water-soluble and volatile, while more highly chlorinated congeners, like pentachlorobiphenyls, tend to sorb more strongly to particles and are more resistant to degradation. nih.gov

The physical and chemical properties of the specific PCB congener, such as its water solubility and octanol-water partition coefficient (Kow), are critical determinants of its bioavailability. nih.gov A high Kow value, which is characteristic of this compound, indicates a strong tendency to partition into lipids and away from water, driving its bioaccumulation potential. nih.gov

Abiotic Transformation Pathways

Abiotic transformation processes are non-biological chemical reactions that can lead to the degradation of contaminants in the environment. For persistent organic pollutants like PCBs, these processes are generally slow. nih.gov

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy. In the atmosphere, PCBs can undergo photolysis, particularly in the vapor phase. The rate and extent of photolytic degradation depend on factors such as the intensity of solar radiation, the presence of other atmospheric chemicals that can act as photosensitizers, and the specific structure of the PCB congener.

In aquatic environments, photolysis can also occur, primarily in the surface layers of water where sunlight can penetrate. However, the low water solubility of highly chlorinated PCBs means that a significant portion is likely to be adsorbed to suspended particles or in sediment, where they are shielded from light and thus less susceptible to photolysis.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. PCBs are generally resistant to hydrolysis under typical environmental conditions.

Oxidation is another chemical transformation process that can potentially degrade PCBs. Mild oxidation of PCBs can, however, lead to the formation of even more toxic compounds, such as polychlorinated dibenzofurans (PCDFs). nih.gov While strong oxidizing agents can break down PCBs, these conditions are not typically found in the natural environment. The primary route of PCB transformation in the environment is through microbial degradation, particularly reductive dechlorination, rather than abiotic chemical processes. nih.gov

Biotic Transformation and Degradation Pathways

Biotic processes are central to the breakdown and transformation of PCBs in the environment. These pathways involve a range of organisms, from microscopic bacteria to plants and animals, each contributing to the potential degradation or metabolic alteration of the compound.

Microbial activity is a primary driver for the environmental breakdown of polychlorinated biphenyls. The degradation process is heavily dependent on the presence or absence of oxygen and the specific microbial communities present.

Aerobic degradation, which occurs in oxygen-rich environments like surface soils and water, is typically effective against less chlorinated PCBs. However, the initial anaerobic dechlorination of highly chlorinated congeners can produce these less chlorinated daughter products, which may then be susceptible to aerobic breakdown. researchgate.net Some aerobic bacteria can utilize PCB congeners with one or two chlorines as a carbon and energy source. researchgate.net For instance, a bacterium identified as Microbacterium paraoxydans has demonstrated the ability to degrade pentachlorobiphenyl (specifically PCB101), showcasing the potential of specific strains in breaking down these complex molecules. nih.gov

Table 1: Examples of Microbial Dechlorination Pathways for Related PCB Congeners

| Original Congener | Environment | Key Process | Observed Products |

|---|---|---|---|

| 2,3,4,5,6-Pentachlorobiphenyl | Anaerobic Granules | Reductive Dechlorination | 2,3,4,6-Tetrachlorobiphenyl, 2,4,6-Trichlorobiphenyl, 2,4-Dichlorobiphenyl, 2-Chlorobiphenyl. researchgate.net |

| 2,3,5,6-Tetrachlorobiphenyl | Anaerobic Sediment Culture | Reductive Dechlorination | 2,3,5-Trichlorobiphenyl, 3,5-Dichlorobiphenyl. nih.gov |

| Aroclor 1260 (mixture) | Anaerobic River Sediment | Reductive Dechlorination | Conversion of hexa-, hepta-, and octachlorobiphenyls to tetra- and pentachlorobiphenyls. researchgate.net |

This table illustrates general microbial processes, as specific degradation data for this compound is limited.

Phytoremediation is an emerging technology that utilizes plants to remove, degrade, or stabilize environmental contaminants, including PCBs. nih.gov Higher plants have demonstrated the capacity to absorb and, in some cases, metabolize a variety of organic pollutants. researchgate.net The primary mechanisms involved in the phytoremediation of PCBs are multifaceted. nih.gov

Table 2: Key Phytoremediation Mechanisms for PCBs

| Mechanism | Description |

|---|---|

| Phytoextraction | The uptake of contaminants from the soil or water by plant roots and their translocation and accumulation in above-ground plant tissues (shoots and leaves). nih.gov |

| Rhizofiltration | The adsorption or precipitation of contaminants onto plant roots or the absorption into the roots. This is particularly relevant for aquatic environments. nih.gov |

| Phytotransformation | The chemical modification of contaminants within plant tissues through metabolic processes, often mediated by plant enzymes. nih.gov |

| Rhizoremediation | The breakdown of contaminants in the soil through the enhanced microbial activity in the plant's root zone (the rhizosphere). Plant roots release exudates that stimulate the growth and activity of degrading microbes. nih.gov |

A greenhouse study investigating the phytoremediation of sediments contaminated with Aroclor 1260, a mixture rich in highly chlorinated PCBs, found that certain plant species could enhance the loss of specific congeners. researchgate.net While this study did not specifically report on this compound, it did show that the presence of plants and organic amendments could facilitate the reduction of other persistent congeners, suggesting the potential applicability of these techniques. researchgate.net The effectiveness of phytoremediation is influenced by factors such as plant species, soil conditions, and the specific properties of the PCB congener. researchgate.net

In non-mammalian wildlife, PCBs can undergo biotransformation, a process where the organism's metabolic systems alter the chemical structure of the compound. This is primarily a detoxification mechanism mediated by enzyme systems, most notably the cytochrome P450 monooxygenases.

While direct studies on the biotransformation of this compound in non-mammalian species are scarce, research on related congeners provides valuable insights. For example, a study on ring-necked pheasants exposed to 2,3,3',4,4'-pentachlorobiphenyl (B1197480) (PCB 105) did not find significant reproductive toxicity but did observe a significant elevation in hepatic microsomal monooxygenase activities. nih.gov This increase in enzyme activity is a clear indicator of metabolic processing, or biotransformation, of the PCB congener by the birds. nih.gov

In general, the biotransformation of PCBs in vertebrates leads to the formation of hydroxylated metabolites. These metabolites are typically more water-soluble than the parent compound, which can facilitate their excretion from the body. The specific pattern of metabolism and the types of metabolites formed can vary significantly between species and depend on the specific chlorine substitution pattern of the PCB congener.

Sorption and Desorption Dynamics in Environmental Media

The movement and bioavailability of this compound are heavily influenced by its physical and chemical properties, which dictate how it partitions between solid, liquid, and gaseous phases in the environment.

The tendency of a chemical to bind to the organic fraction of soil and sediment is quantified by the organic carbon-water (B12546825) partitioning coefficient (Koc). A high Koc value indicates a strong affinity for organic matter, leading to reduced mobility and bioavailability in the environment.

Table 3: Predicted Lipophilicity of this compound

| Parameter | Predicted Value | Implication |

|---|

| XLogP3 | 6.6 nih.gov | This high value indicates a very strong tendency to partition from water into fatty tissues and organic carbon. It suggests a high Koc value and strong sorption to soil and sediment. |

This predicted high lipophilicity suggests that this compound will be predominantly found sorbed to particulate matter rather than dissolved in the water column. nih.gov

Due to their hydrophobic nature, PCBs strongly adsorb to the organic matter present in soils and sediments. oup.com This process, known as sorption, effectively removes the compound from the water column, making sediments a major sink and long-term reservoir for PCBs in aquatic systems. oup.com

The exchange between sediment and the overlying water is a dynamic process. While sorption is dominant, desorption can occur, slowly releasing the compound back into the water phase. This slow release is critical as it controls the long-term exposure of aquatic organisms and the availability of the PCB for microbial degradation. researchgate.net Studies on pentachlorophenol, another chlorinated organic compound, have demonstrated that sorption to sediments can be partially irreversible, a phenomenon known as hysteresis, which further limits the compound's mobility and bioavailability. nih.gov The strong binding of this compound to sediment and soil particles is a key factor contributing to its environmental persistence.

Ecological and Biochemical Interactions of 2,3,3 ,4 ,6 Pentachlorobiphenyl in Non Human Biota

Molecular and Cellular Responses in Aquatic Organisms (e.g., Fish, Amphibians)

Detailed studies on the molecular and cellular responses in aquatic organisms following exposure to solely 2,3,3',4',6-pentachlorobiphenyl are not extensively documented in scientific literature. General mechanisms of PCB toxicity are understood, but congener-specific data for PCB 110 is sparse.

Cytochrome P450 Enzyme Induction and Biotransformation Gene Expression

There is a lack of specific studies detailing the induction of cytochrome P450 (CYP) enzymes or the expression of biotransformation genes in fish or amphibians exposed to this compound. In general, the biotransformation of PCBs in fish is a critical process for their elimination and is catalyzed by CYP enzymes. nih.gov The structure of a PCB congener, particularly its chlorine substitution pattern, determines its susceptibility to metabolism. researchgate.net

PCBs that have adjacent non-chlorinated carbon atoms (vicinal hydrogens) in the meta and para positions are more readily metabolized by CYP2B-like enzymes in fish. researchgate.net As a di-ortho substituted PCB, the metabolism profile of PCB 110 differs from the more toxic coplanar (non-ortho) PCBs that are potent inducers of the CYP1A subfamily. nm.gov The presence of hydroxylated metabolites of PCB 110 (OH-PCBs) has been documented, which confirms that it undergoes metabolic transformation in biota, a process mediated by CYP enzymes. nih.gov However, specific data on which CYP isoforms are induced by PCB 110 in aquatic species and the corresponding gene expression changes are not available.

Oxidative Stress Induction and Antioxidant Defense Systems

No specific research was identified that investigates the capacity of this compound to induce oxidative stress or elicit responses from antioxidant defense systems in aquatic organisms. For other PCB congeners, the induction of CYP enzymes can lead to the production of reactive oxygen species (ROS), resulting in oxidative stress. nih.govnih.gov This can trigger cellular antioxidant defenses, such as increases in the activity of enzymes like superoxide (B77818) dismutase and catalase. However, whether PCB 110 specifically causes such effects in fish or amphibians has not been detailed in the available scientific literature.

Genotoxicity and DNA Adduct Formation in Model Organisms

Specific data on the genotoxicity or the formation of DNA adducts resulting from exposure to this compound in fish, amphibians, or other aquatic model organisms could not be located in published research. It is known that the metabolic activation of some PCBs can produce electrophilic intermediates, such as arene oxides, which have the potential to form covalent adducts with DNA. nih.gov This process is a potential mechanism of carcinogenicity for some PCBs, but congener-specific investigations into this effect for PCB 110 in aquatic life are absent from the literature.

Endocrine System Modulation (e.g., Thyroid Hormone Disruption) in Fish and Amphibians

There is no direct evidence from scientific studies on the modulation of the endocrine system, such as thyroid hormone disruption, in fish or amphibians by this compound. Many studies have implicated PCBs as endocrine-disrupting chemicals, with various congeners shown to interfere with thyroid hormone synthesis, transport, and metabolism. sfei.orgresearchgate.net For instance, exposure to certain PCB mixtures or other specific pentachlorobiphenyl congeners like PCB 118 has been linked to altered thyroid hormone levels in rats and fish. sfei.orgnih.gov However, studies focusing specifically on the thyroid-disrupting potential of PCB 110 in aquatic species are lacking.

Impacts on Terrestrial Ecosystems and Wildlife

Information regarding the specific impacts of this compound on terrestrial wildlife is not well-documented.

Effects on Avian Reproductive Success and Embryonic Development (Mechanistic Studies)

No mechanistic studies detailing the effects of this compound on the reproductive success or embryonic development of avian species were found in the scientific literature. Research on other congeners, such as the non-ortho PCB 126 and the mono-ortho PCB 105, has demonstrated a range of toxic effects in birds, including embryonic mortality and developmental abnormalities, often linked to the activation of the aryl hydrocarbon receptor (AhR). usgs.gov While metabolites of PCB 110 have been detected in birds, indicating exposure and metabolic processing, studies linking this specific congener to reproductive or developmental outcomes are absent. nih.gov

Immunomodulation in Wild Mammal Populations (Molecular Pathways)

The immune system is a sensitive target for polychlorinated biphenyls (PCBs), and exposure to these compounds can lead to significant immunomodulatory effects in wild mammal populations. While direct molecular pathway studies for this compound (PCB 110) are limited, research on other PCB congeners provides insight into the likely mechanisms of action. The immunotoxicity of PCBs is often mediated through the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. Although PCB 110 is a di-ortho-substituted congener with lower affinity for the AhR compared to coplanar PCBs like PCB 126, it can still elicit immunotoxic responses.

Studies on aquatic mammals exposed to PCB mixtures have demonstrated a range of effects, including suppression of natural killer (NK) cell activity and altered lymphocyte proliferation in response to mitogens. researchgate.net For instance, in cetaceans, there is a correlation between the concentrations of certain PCB congeners and the expression of interleukin-6 (IL-6), suggesting a potential role for PCBs in chronic inflammation. researchgate.net The observed thymic atrophy in rats exposed to PCB 126 is another indicator of the potent immunotoxic effects of some PCBs. nih.gov This effect on the thymus, a primary lymphoid organ, can lead to a decrease in cortical T-cells, impairing cell-mediated immunity. nih.gov

The molecular pathways underlying these effects likely involve the disruption of intracellular signaling cascades that are critical for immune cell function. This can include alterations in calcium signaling, which plays a key role in lymphocyte activation and proliferation. While the precise molecular pathways for PCB 110 remain to be fully elucidated in wild mammals, the existing evidence from related compounds points towards a multifactorial mechanism involving AhR activation, disruption of endocrine processes, and direct effects on immune cell signaling.

Microbial Community Structure and Function Alterations in Contaminated Soils

Persistent organic pollutants like this compound can exert significant pressure on soil microbial communities, leading to alterations in their structure and function. While specific studies on the effects of PCB 110 on soil microbes are scarce, research on other soil contaminants, such as heavy metals, provides a framework for understanding these interactions.

The introduction of xenobiotics into the soil can lead to a decrease in microbial biomass and diversity. epa.gov Bacteria, in particular, have been shown to be more sensitive to certain pollutants than fungi and actinomycetes. nih.gov Changes in the microbial community structure are often assessed using techniques like denaturing gradient gel electrophoresis (DGGE), which can reveal shifts in the dominant microbial populations in response to contamination. epa.govnih.gov

The functional capacity of the soil microbiome can also be impacted. Soil enzymes, which are crucial for nutrient cycling, are often used as indicators of soil health. Contaminants can inhibit the activity of enzymes such as acid phosphatase and urease, disrupting key biogeochemical processes. epa.gov The extent of these effects can depend on the concentration and bioavailability of the pollutant, as well as soil properties like pH and organic matter content. researchgate.net Although direct evidence for PCB 110 is lacking, its persistence and hydrophobicity suggest that it would likely partition to the organic fraction of soil, where it could exert long-term effects on the microbial communities that are vital for soil ecosystem functioning.

Interspecies Comparative Ecotoxicology (Molecular Mechanisms)

Differential Sensitivity Across Trophic Levels and Taxa

A study comparing the effects of PCB 126 on chicken and duck embryos revealed marked differences in sensitivity. nih.gov Chicken embryos exhibited increased mortality, developmental abnormalities, and signs of oxidative stress at doses that had no observable effect on duck embryos. nih.gov This suggests that even closely related taxa can have vastly different responses to PCB exposure.

Such differences in sensitivity can have cascading effects through the food web. Organisms at higher trophic levels, such as predatory birds and mammals, are particularly at risk due to the biomagnification of PCBs. The concentration of PCBs can increase at each successive trophic level, leading to a greater potential for adverse effects in top predators. The lower metabolic capacity of some marine mammals, for example, can lead to the accumulation of high concentrations of PCBs in their tissues, making them particularly vulnerable to the toxic effects of these compounds. researchgate.net

Role of Metabolic Capacity in Determining Consequence

The metabolic capacity of an organism plays a crucial role in determining the toxicological consequences of exposure to this compound. The biotransformation of PCBs is primarily mediated by the cytochrome P450 (CYP) monooxygenase system. nih.govnih.gov The rate and pathway of metabolism can vary significantly between species, which contributes to the observed differential sensitivity.

PCB metabolism is generally considered a detoxification process, as it facilitates the excretion of these lipophilic compounds. nih.gov However, the metabolic process can also lead to the formation of reactive metabolites, such as epoxides and quinones, which can be more toxic than the parent compound. nih.gov These reactive intermediates can bind to cellular macromolecules like DNA and proteins, leading to genotoxicity and cellular damage.

The degree of chlorination and the position of chlorine atoms on the biphenyl (B1667301) rings influence the rate of metabolism. nih.gov Less chlorinated PCBs are generally metabolized more readily than highly chlorinated congeners. nih.gov For instance, studies on the metabolism of 2,2',3,4',6-pentachlorobiphenyl (B1194006) (PCB 91) by human and rat CYP2B enzymes have shown the formation of hydroxylated and dechlorinated metabolites. nih.gov The specific CYP isoforms present in a species and their inducibility by PCBs will determine the metabolic fate and ultimate toxicity of PCB 110. Species with a higher capacity to metabolize and excrete this compound may be less susceptible to its long-term toxic effects.

Mechanisms of Neurotoxicity in Invertebrate and Lower Vertebrate Models

Polychlorinated biphenyls are recognized as neurotoxic compounds, and exposure can lead to a range of adverse effects on the nervous system. While specific studies on the neurotoxic mechanisms of this compound in invertebrate and lower vertebrate models are limited, research on other PCBs provides a strong foundation for understanding the potential pathways of neurotoxicity.

Several key mechanisms have been proposed to underlie the neurotoxic effects of PCBs. nih.gov These include:

Alterations in Dopamine Signaling: PCBs have been shown to interfere with the synthesis, storage, and reuptake of dopamine, a critical neurotransmitter involved in motor control, cognition, and reward. nih.gov

Disruption of Thyroid Hormone Signaling: Thyroid hormones are essential for normal brain development. PCBs can disrupt the transport and metabolism of thyroid hormones, leading to developmental neurotoxicity. nih.gov

Perturbation of Intracellular Calcium Dynamics: Calcium is a ubiquitous second messenger involved in numerous neuronal processes, including neurotransmitter release and synaptic plasticity. Some PCBs can disrupt intracellular calcium homeostasis, leading to neuronal dysfunction and excitotoxicity. nih.gov

Induction of Oxidative Stress: The metabolism of PCBs can generate reactive oxygen species, leading to oxidative stress and damage to neuronal cells. nih.gov

Studies in various animal models have demonstrated the neurobehavioral consequences of PCB exposure. For example, developmental exposure to PCB mixtures in rats has been linked to deficits in learning and memory. nih.gov These effects are often associated with changes in dendritic arborization in brain regions critical for cognitive function. nih.gov Given the structural similarities among PCB congeners, it is plausible that PCB 110 exerts its neurotoxicity through one or more of these established mechanisms in invertebrate and lower vertebrate species.

Analytical Methodologies for 2,3,3 ,4 ,6 Pentachlorobiphenyl Quantification and Characterization

Sample Preparation Techniques for Complex Environmental Matrices

Effective sample preparation is a critical step to isolate 2,3,3',4',6-pentachlorobiphenyl from interfering compounds present in complex environmental samples such as soil, sediment, and biological tissues. This process enhances the accuracy and sensitivity of subsequent analytical measurements. researchgate.netcdc.gov The primary goals of sample preparation are to extract the target analyte from the sample matrix and then to remove any co-extracted substances that could interfere with the analysis. gilson.com

Several extraction techniques are employed to separate PCBs from solid and liquid matrices. cdc.gov The choice of method depends on factors such as the sample type, the required extraction efficiency, and laboratory resources.

Soxhlet Extraction: This is a classic and widely used method for extracting PCBs from solid samples like soil and sediment. cdc.gov It involves continuous extraction of the sample with a suitable organic solvent. While effective, Soxhlet extraction is time-consuming and requires large volumes of solvent. grupobiomaster.com

Accelerated Solvent Extraction (ASE): ASE is a more modern technique that utilizes elevated temperatures and pressures to increase the efficiency and speed of the extraction process. potravinarstvo.com This method significantly reduces solvent consumption and extraction time compared to traditional Soxhlet extraction.

Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. epa.govtandfonline.com By manipulating the temperature and pressure, the solvating power of the supercritical fluid can be tailored to selectively extract specific compounds. epa.gov SFE is considered an environmentally friendly alternative to solvent-based methods, offering rapid and efficient extraction. tandfonline.comresearchgate.net Studies have demonstrated that SFE can achieve nearly quantitative recoveries for a range of PCB congeners from soils. tandfonline.com

| Extraction Method | Principle | Advantages | Disadvantages |

| Soxhlet Extraction | Continuous solid-liquid extraction with a cycling solvent. cdc.gov | Well-established, high extraction efficiency. | Time-consuming, large solvent consumption. grupobiomaster.com |

| Accelerated Solvent Extraction (ASE) | Extraction with solvents at elevated temperatures and pressures. potravinarstvo.com | Faster than Soxhlet, reduced solvent use. potravinarstvo.com | Requires specialized equipment. |

| Supercritical Fluid Extraction (SFE) | Extraction using a supercritical fluid (e.g., CO2) as the solvent. epa.govtandfonline.com | Fast, environmentally friendly (reduced solvent use), selective. tandfonline.comresearchgate.net | High initial instrument cost. |

Following extraction, the resulting extract often contains a mixture of the target analyte and co-extracted matrix components, such as lipids, pigments, and other organic compounds. cdc.govgilsoncn.com Clean-up procedures are necessary to remove these interferences, which can otherwise negatively impact chromatographic analysis and lead to inaccurate results. gilson.comgilsoncn.com

Gel Permeation Chromatography (GPC): GPC, also known as size-exclusion chromatography, is a technique that separates molecules based on their size. gilson.com It is highly effective for removing high-molecular-weight interferences like lipids from sample extracts. gilsoncn.comchromatographyonline.com The sample extract is passed through a column packed with a porous gel; larger molecules are excluded from the pores and elute first, while smaller molecules, including PCBs, penetrate the pores and elute later, thus achieving separation. gilson.com GPC is a versatile cleanup method suitable for both polar and non-polar analytes. gilson.com

Solid Phase Extraction (SPE): SPE is a widely used and versatile clean-up technique that can be tailored to isolate specific compounds or classes of compounds. nih.govlibretexts.org It involves passing the sample extract through a cartridge containing a solid adsorbent (the stationary phase). libretexts.org By selecting the appropriate sorbent and elution solvents, PCBs can be selectively retained on the sorbent while interferences are washed away, or vice-versa. libretexts.org SPE is known for its efficiency, reduced solvent consumption compared to other methods, and the availability of a wide variety of sorbent chemistries. nih.govnih.gov

| Clean-up Procedure | Principle | Primary Application | Key Features |

| Gel Permeation Chromatography (GPC) | Separation based on molecular size. gilson.com | Removal of high-molecular-weight interferences (e.g., lipids). gilsoncn.com | Non-destructive, effective for a wide range of analytes. gilson.com |

| Solid Phase Extraction (SPE) | Selective retention of analytes or interferences on a solid sorbent. libretexts.org | Isolation and concentration of target analytes, removal of various interferences. nih.gov | High selectivity, low solvent consumption, versatility. nih.govnih.gov |

Chromatographic Separation Techniques

Gas chromatography (GC) is the cornerstone for the separation and analysis of PCB congeners. cdc.gov The choice of detector is crucial for achieving the required sensitivity and selectivity for the analysis of this compound.

Gas chromatography with an electron capture detector (GC-ECD) is a highly sensitive and selective technique for the detection of halogenated compounds like PCBs. scioninstruments.commeasurlabs.com The ECD works by measuring the decrease in a constant current caused by the capture of electrons by electronegative compounds eluting from the GC column. scioninstruments.com

Optimization of GC-ECD for the analysis of this compound involves several key parameters:

Column Selection: A high-resolution capillary column, such as a DB-5ms, is essential for separating the numerous PCB congeners. shimadzu.com

Temperature Program: A carefully optimized temperature ramp is necessary to achieve good resolution between closely eluting peaks. researchgate.net

Carrier Gas: The choice and flow rate of the carrier gas (e.g., nitrogen or argon-methane) can impact detector performance. scioninstruments.com

Detector Temperature: The ECD temperature needs to be high enough to prevent condensation of the analytes.

GC-ECD is particularly well-suited for routine monitoring and screening of PCBs due to its high sensitivity and relatively lower cost compared to mass spectrometric detectors. measurlabs.comnih.gov

Gas chromatography-mass spectrometry (GC-MS) provides a higher level of confidence in the identification and quantification of this compound compared to GC-ECD. longdom.org The mass spectrometer separates ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound that serves as a chemical fingerprint. longdom.org

For PCB analysis, GC-MS is often operated in selected ion monitoring (SIM) mode, where the mass spectrometer is set to detect only specific ions characteristic of the target analyte. chromforum.org This enhances the sensitivity and selectivity of the analysis, allowing for the detection of low levels of PCBs in complex matrices. GC-MS is a powerful tool for confirming the presence of PCBs and for accurate quantification, especially when dealing with complex mixtures of congeners. longdom.orgchromatographyonline.com

Advanced Detection and Quantification Strategies

Modern analytical chemistry offers powerful tools for the detection of legacy contaminants like PCBs. These strategies have evolved to provide not only quantification of parent compounds but also identification of their transformation products.

Isotope Dilution Mass Spectrometry (IDMS) is the gold-standard for the quantitative analysis of many persistent organic pollutants, including this compound. This technique provides high accuracy and precision by using a stable, isotopically labeled analog of the target analyte as an internal standard. nih.govnih.gov The labeled standard, most commonly a ¹³C₁₂-labeled version of the PCB congener, is added to the sample at the very beginning of the analytical procedure.

The fundamental principle of IDMS is that the labeled internal standard behaves almost identically to the native (unlabeled) analyte throughout extraction, cleanup, and instrumental analysis. Any analyte losses during sample preparation will affect both the native and labeled compounds equally. Therefore, the ratio of the native analyte to the labeled standard remains constant. Quantification is based on measuring the response ratio of the native analyte to the known concentration of the added labeled standard. nih.gov This approach effectively corrects for matrix effects and variations in instrument response, leading to highly reliable quantitative data. nih.govnih.gov

Gas chromatography coupled with mass spectrometry (GC-MS), particularly high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS), is typically employed. nih.gov In MS/MS, specific precursor-to-product ion transitions are monitored for both the native analyte and the labeled standard, which significantly enhances selectivity by minimizing interferences from the sample matrix. nih.gov

Table 1: Example of Mass Spectrometric Parameters for IDMS Analysis of PCB 110

| Analyte | Isotope | Precursor Ion (m/z) | Product Ion (m/z) | Purpose |

| This compound (Native) | ¹²C₁₂ | 325.9 | 254.9 | Quantification |

| This compound (Native) | ¹²C₁₂ | 327.9 | 256.9 | Confirmation |

| This compound (Labeled) | ¹³C₁₂ | 337.9 | 265.9 | Internal Standard |

Note: Specific ions and collision energies may vary depending on the instrument and method.

While the analysis of parent PCB congeners is well-established, there is growing interest in identifying their metabolites to better understand biotransformation and toxicological pathways in wildlife. Polychlorinated biphenyls can be metabolized in organisms to form hydroxylated (OH-PCBs) and methyl sulfone (MeSO₂-PCBs) metabolites. nih.gov

Nontargeted screening (NTS) has emerged as a powerful hypothesis-generating tool for identifying a wide range of chemicals in a sample without pre-selecting analytes. acs.org This approach typically uses liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS), such as Time-of-Flight (TOF) or Orbitrap systems. acs.orgacs.org

The general workflow for NTS involves:

Sample Preparation: Extraction of a broad range of metabolites from a biological matrix (e.g., liver, blubber) from a non-human species.

Data Acquisition: The sample extract is analyzed by LC-HRMS to generate a complex dataset containing accurate mass and retention time information for thousands of features detected in the sample. acs.org

Data Processing: Sophisticated software is used to detect features, align chromatograms, and perform statistical analysis to find features that are unique to or elevated in exposed organisms compared to controls. nih.gov

Compound Identification: The elemental composition of unknown features is determined from the accurate mass measurement. This formula is then used to search chemical databases. The identification is tentatively confirmed by examining isotopic patterns and MS/MS fragmentation spectra, which can be compared to in silico fragmentation predictions or spectral libraries. nih.gov Unequivocal identification requires confirmation with an authentic reference standard. nih.gov

NTS has been successfully applied to identify OH-PCB metabolites in various wildlife samples, providing crucial insights into the metabolic fate of PCBs in different species and ecosystems. acs.org

Quality Assurance and Quality Control in Environmental Analysis

Rigorous quality assurance (QA) and quality control (QC) protocols are essential to ensure that data generated from the analysis of this compound are reliable, defensible, and comparable across different studies and laboratories. wa.gov

Certified Reference Materials (CRMs) are fundamental to good quality control. nih.gov A CRM is a material with one or more property values that are certified by a technically valid procedure, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. sigmaaldrich.com For PCB analysis, CRMs can be solutions of individual or mixed congeners in a solvent, or natural matrices (e.g., sediment, fish tissue, human serum) containing certified concentrations of PCBs. nih.govaccustandard.comaccustandard.com

Laboratories use CRMs to:

Validate new analytical methods.

Calibrate instruments.

Assess the accuracy of results (trueness).

Verify ongoing laboratory performance.

Interlaboratory comparisons (ILCs), also known as proficiency tests (PTs), are exercises where multiple laboratories analyze the same homogenous sample. europa.eucompalab.org The results are compiled and compared to an assigned value to evaluate the performance of the participating laboratories and the analytical methods they employ. nih.govcompalab.org Consistent and successful participation in ILCs demonstrates a laboratory's competence and provides confidence in the data it produces. europa.eu These studies can highlight issues with specific methods, instruments, or laboratory procedures that might otherwise go unnoticed. nih.gov

Table 2: Examples of Certified Reference Materials for PCB Analysis

| CRM ID | Matrix | Description | Issuing Body |

| SRM 1588b | Cod Liver Oil | Organics in fish oil, certified for various PCB congeners and pesticides. | NIST |

| SRM 1941b | Marine Sediment | Organics in marine sediment, certified for PCBs, PAHs, and pesticides. | NIST |

| SRM 1947 | Lake Michigan Fish Tissue | Certified for a range of organic contaminants including PCBs. | NIST |

| BCR-536 | Industrial Soil | Certified for the 7 indicator PCBs. | JRC |

Note: This table provides examples; specific certification for this compound may vary.

Before being used for routine analysis, an analytical method must undergo a thorough validation process to demonstrate that it is fit for its intended purpose. nih.gov Key method validation parameters include:

Selectivity/Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity and Working Range: The range over which the instrument response is directly proportional to the analyte concentration.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable precision and accuracy, respectively.

Accuracy (Trueness and Precision): Trueness refers to the closeness of the mean of a set of results to the true value (often assessed using CRMs). Precision is the closeness of agreement between replicate measurements, typically expressed as standard deviation or relative standard deviation. eurachem.org

Recovery: The efficiency of the extraction process, determined by spiking samples with a known amount of the analyte.

Robustness: The capacity of a method to remain unaffected by small, deliberate variations in method parameters.

Measurement uncertainty is a parameter, associated with the result of a measurement, that characterizes the dispersion of the values that could reasonably be attributed to the measurand. eurachem.orgfao.org It is a quantitative indication of the quality of a result. Estimating uncertainty involves identifying all potential sources of error in the analytical process, quantifying their contribution, and combining them into a single value. fao.org The "bottom-up" or component-by-component approach identifies and quantifies individual sources of uncertainty. eurachem.orgnih.gov

Table 3: Common Sources of Uncertainty in the Analysis of this compound

| Stage of Analysis | Potential Sources of Uncertainty |

| Sampling & Storage | Sample homogeneity, storage conditions, potential for contamination or loss. |

| Sample Preparation | Sub-sampling variability, extraction efficiency, volumetric glassware calibration, purity of reagents. |

| Calibration | Purity and stability of reference standards, preparation of calibration solutions, curve fitting model. |

| Instrumental Analysis | Instrument precision, detector response, integration of chromatographic peaks. |

| Data Processing | Rounding of numbers, statistical calculations. |

The individual uncertainties are combined to calculate a "combined standard uncertainty," which is then multiplied by a coverage factor (typically k=2) to give an "expanded uncertainty" that corresponds to a confidence level of approximately 95%. eurachem.org

Sources, Emissions, and Remediation Strategies for 2,3,3 ,4 ,6 Pentachlorobiphenyl

Advanced Environmental Remediation Technologies

Phytoremediation Potential in Contaminated Soils and Sediments

Phytoremediation is an emerging, cost-effective, and ecologically responsible approach for the remediation of soils and sediments contaminated with persistent organic pollutants like polychlorinated biphenyls (PCBs). frontiersin.orgnih.gov This in-situ technology utilizes plants to remove, degrade, or contain contaminants. For PCBs, the primary mechanisms include phytoextraction (uptake by roots and translocation to shoots), phytotransformation (enzymatic transformation within plant tissues), and rhizoremediation, where plants stimulate microbial activity in the root zone (rhizosphere) to enhance biodegradation. nih.govwho.int

The effectiveness of phytoremediation for a specific congener like 2,3,3',4',6-pentachlorobiphenyl (a pentachlorobiphenyl) is influenced by the degree of chlorination. Generally, plants are more effective at degrading lower-chlorinated PCBs (e.g., tetra-chlorinated and below) compared to highly chlorinated ones. mdpi.com One study found that after 1.5 months, low-chlorinated PCBs were degraded by 29.9%, while high-chlorinated PCBs were only reduced by 0.6%. mdpi.com However, some plants and their associated microbes can facilitate the transformation of higher-chlorinated PCBs into less chlorinated forms, which can then be more readily degraded. nih.gov

Several plant species have demonstrated potential for PCB phytoremediation. frontiersin.org Plants from the Cucurbitaceae family, such as pumpkins, and legumes like alfalfa (Medicago sativa) are commonly noted for their ability to extract and accumulate PCBs from soil. mdpi.com Research has shown that planting significantly enhances PCB degradation compared to unplanted soils. In one study, vegetated pots showed only 38% or less of the initial PCB (Aroclor 1248) remaining, compared to 82% in unplanted controls. nih.govnih.gov This enhanced degradation is linked to increased microbial counts and enzyme activity in the rhizosphere, stimulated by the plant roots. mdpi.comnih.gov Key enzymes secreted by plant roots that aid in PCB degradation include peroxidase, dehydrogenase, and nitrate (B79036) reductase. mdpi.com

Table 1: Plant Species with Demonstrated Potential for PCB Phytoremediation

| Plant Species | Family | Relevant Findings |

|---|---|---|

| Medicago sativa (Alfalfa) | Fabaceae | Showed a 31.4% decrease in soil PCBs after the first year and 78.4% after the second year in a field study. frontiersin.org It is often used in mixed cropping systems to enhance remediation. nih.gov |

| Cucurbita pepo (Pumpkin) | Cucurbitaceae | Known to actively take up PCBs from the soil into roots and translocate them to shoots. mdpi.comqueensu.ca Has been shown to reduce PCB concentrations in sludge and sediment. frontiersin.org |

| Weeds (Various) | Various | A study of 27 weed species found all accumulated PCBs in root and shoot tissues, with some showing potential to extract quantities similar to or greater than pumpkins. queensu.ca |

| Lathyrus sylvestris (Everlasting pea) | Fabaceae | Identified as a plant species with potential for PCB phytoremediation. frontiersin.org |

| Phalaris arundinacea (Reed canary grass) | Poaceae | Screened and found to significantly increase PCB biodegradation compared to unplanted soils. frontiersin.orgnih.gov |

| Panicum virgatum (Switchgrass) | Poaceae | Has shown degradation capabilities for a mix of high and low PCB congeners. frontiersin.org |

This table summarizes findings on plant species used for general PCB phytoremediation, as specific data for this compound is limited. The principles are considered applicable to pentachlorobiphenyls.

Chemical Treatment Technologies (e.g., Advanced Oxidation Processes for Degradation)

Chemical treatment technologies offer more rapid remediation alternatives to biological processes for degrading this compound and other PCBs. These methods involve the application of chemical reagents to dechlorinate or oxidize the PCB molecule, transforming it into less toxic compounds.

Advanced Oxidation Processes (AOPs) are a prominent class of chemical treatment. AOPs generate highly reactive and non-selective species, primarily hydroxyl radicals (•OH), which can rapidly attack and break down persistent organic pollutants. mdpi.commdpi.com Various AOPs, such as UV/H₂O₂, Fenton (Fe²⁺/H₂O₂), and ozonation-based processes, have been shown to be effective for a wide range of organic contaminants. mdpi.comresearchgate.net The degradation of pollutants via AOPs can proceed through several fragmentation pathways, ultimately leading to mineralization into smaller organic molecules, carbon dioxide, and water. mdpi.com While specific studies on this compound are scarce, the principles of AOPs are applicable. For instance, a study on pentachlorophenol, another persistent chlorinated compound, demonstrated high degradation rates using AOPs, particularly those combining UV light with oxidants. researchgate.net

Reductive Dechlorination is another key chemical strategy. This involves using reducing agents to remove chlorine atoms from the biphenyl (B1667301) structure. Bimetallic systems, such as palladium-coated iron (Pd/Fe), have been investigated for this purpose. In a laboratory study on 2,2',4,5,5'-pentachlorobiphenyl (B50393) (PCB 101), Pd/Fe was used as a catalytic reductant. nih.gov The process successfully dechlorinated the pentachlorobiphenyl into lower-chlorinated congeners like 2,2',4-trichlorobiphenyl, which were then more amenable to subsequent aerobic biodegradation. nih.gov The efficiency of this catalytic dechlorination was influenced by factors such as the amount of palladium, the quantity of the bimetallic material used, and a slightly acidic pH. nih.gov

Table 2: Overview of Chemical Treatment Technologies for PCBs

| Technology | Description | Key Findings & Considerations |

|---|---|---|

| Advanced Oxidation Processes (AOPs) | Utilizes highly reactive radicals (e.g., •OH) to oxidize and degrade contaminants. Examples include UV/H₂O₂, Fenton, and ozonation. mdpi.com | Effective for a broad range of organic pollutants. mdpi.com Can achieve complete mineralization. mdpi.com Efficiency depends on factors like pH, oxidant concentration, and catalyst presence. researchgate.net |

| Catalytic Reductive Dechlorination | Employs a catalyst (e.g., palladium) with a reductant (e.g., iron) to remove chlorine atoms from the PCB molecule. nih.gov | Can transform highly chlorinated PCBs into lower-chlorinated, more biodegradable forms. nih.gov Performance is sensitive to pH and reagent dosage. nih.gov |

| Thermal Decomposition Dechlorination | A chemical method involving heat and a reagent like calcium carbide (CaC₂) to achieve dechlorination. mdpi.com | A study reported a 99% degradation rate for PCBs at 300°C when mixed with CaC₂. mdpi.com |

This table provides a summary of chemical treatment methods applicable to PCBs. Specific performance data for this compound would require targeted treatability studies.

Thermal Treatment and Incineration Processes (Environmental Engineering Perspective)

Thermal treatment, particularly incineration, is a well-established and common remediation technology for materials heavily contaminated with PCBs, especially those with concentrations exceeding 500 ppm. clu-in.org From an environmental engineering standpoint, the primary goal of incineration is the complete destruction of the PCB molecule into basic components like carbon dioxide, water, and hydrogen chloride, which can be scrubbed from the flue gas.

Incineration processes for PCB waste must be meticulously controlled to ensure a high destruction and removal efficiency (DRE). For PCBs, a DRE of 99.9999% is typically required for licensed facilities. who.int This is achieved through high temperatures, adequate residence time in the combustion chamber, and turbulent conditions to ensure complete mixing of the waste with oxygen. Modern incinerators often employ a two-stage combustion process: a primary chamber for initial combustion and a secondary chamber operating at even higher temperatures to destroy any remaining organic compounds. nih.gov

An alternative thermal technology is thermal desorption . This is an ex-situ process where contaminated soil or sediment is heated to volatilize the PCBs, but not to the high temperatures required for combustion. clu-in.org The volatilized PCBs are then collected from the off-gas stream and either condensed for subsequent (off-site) incineration or destroyed in a secondary thermal unit, such as a catalytic oxidizer. This approach can be advantageous as it reduces the volume of material that needs to be treated at a high-temperature incinerator. clu-in.org

Immobilization and Containment Strategies

Immobilization and containment strategies aim to reduce the risk posed by this compound in soils and sediments by limiting its mobility and bioavailability, rather than by destroying the contaminant. nm.gov These methods are particularly useful for large areas of low-level contamination where excavation and destruction may be impractical.

A leading immobilization technique for PCBs is the application of activated carbon (AC) . frontiersin.org Activated carbon has a highly porous structure with a vast surface area that strongly adsorbs hydrophobic organic compounds like PCBs. frontiersin.orgnm.gov When mixed into contaminated soil or sediment, the activated carbon binds the PCBs, making them less available to be taken up by organisms or to leach into groundwater. nih.govnih.gov

Research has demonstrated the high efficiency of this approach. In one greenhouse study, the addition of various concentrations of activated carbon to PCB-contaminated soil virtually eliminated the bioavailability of the contaminants to pumpkin plants and earthworms. nih.gov The study observed reductions in PCB concentrations of over 67% in the plants and over 95% in the worms. nih.gov A pilot-scale field study also showed that adding activated carbon to contaminated sediments led to a 73% decrease in the transfer of PCBs into the aquatic environment over a 60-month period. frontiersin.org

Another immobilization method is solidification/stabilization (S/S) . This process involves mixing the contaminated material with a binding agent, such as cement or pozzolanic materials, to create a solid, monolithic block. epa.gov The physical matrix encapsulates the PCBs, reducing their mobility. While S/S is a common remediation technique, its effectiveness for PCBs can be variable, and some studies have noted that significant desorption and volatilization of PCBs can occur during the process. epa.gov

Table 3: Effectiveness of Activated Carbon in Immobilizing PCBs

| Study Type | Organism/Medium | Activated Carbon (AC) Concentration | PCB Reduction |

|---|---|---|---|

| Greenhouse Study | Cucurbita pepo (Pumpkin) | 0.2% - 12.5% (by weight) | >67% reduction in plant tissue concentration |

| Greenhouse Study | Eisenia fetida (Earthworm) | 0.2% - 12.5% (by weight) | >95% reduction in worm tissue concentration |

| Field Pilot Study | Aquatic Environment (from sediment) | 3.7% (dry weight) | 73% decrease in transfer from sediment |

This table is based on findings from studies on general PCB mixtures (Aroclors) and demonstrates the principle of immobilization, which is applicable to this compound. Sources: frontiersin.orgnih.gov

Comparative Analysis with Other Polychlorinated Biphenyl Congeners

Structure-Activity Relationships in Environmental Fate and Biotransformation

The environmental persistence and metabolic breakdown of a PCB congener are intrinsically linked to its molecular structure, particularly the number and position of its chlorine atoms.

Structural Influence on Persistence: The stability of PCBs in the environment is a result of their resistance to chemical and biological degradation. mdpi.comresearchgate.net The degree of chlorination is a primary factor; highly chlorinated PCBs are generally more resistant to breakdown than those with fewer chlorine atoms. nih.gov However, the specific arrangement of chlorine atoms is also critical. For microbial degradation, the presence of adjacent, non-chlorinated carbon atoms (vicinal protons), especially in the meta and para positions, is crucial as it provides a site for enzymatic attack by microorganisms. nih.gov

Biotransformation Pathways: In organisms, the primary mechanism for breaking down PCBs is through oxidation by cytochrome P450 (CYP) enzymes, a process that introduces hydroxyl groups onto the biphenyl (B1667301) rings. nih.gov The efficiency and outcome of this metabolic process are highly dependent on the congener's structure.

Less Chlorinated PCBs: Congeners with fewer chlorines and available adjacent non-chlorinated carbons are more readily metabolized.

Dioxin-like PCBs (Non-ortho and Mono-ortho): These congeners can be metabolized by CYP1A family enzymes, which they also induce.

Non-Dioxin-like PCBs (Di-ortho): The metabolism of di-ortho substituted PCBs like PCB-110 is generally slower. Their structure makes them substrates for different CYP enzymes, primarily from the CYP2B family. The presence of chlorine atoms at the ortho positions sterically hinders the enzymatic attack.

Studies comparing PCB congeners in various species have shown that a select group of highly chlorinated or structurally hindered PCBs tend to persist and accumulate in fatty tissues. nih.gov This suggests a universal challenge for metabolic systems in handling these specific structures. The metabolism of lower chlorinated PCBs can sometimes produce reactive metabolites, such as quinones, which may pose their own toxicological risks. nih.gov

Relative Contribution of 2,3,3',4',6-Pentachlorobiphenyl to Overall PCB Burden and Impact

A study of edible fish from the Gulf of Gdańsk in the Baltic Sea found that PCB-110 was a notable congener. nih.gov While the most abundant congeners were typically PCB-118, PCB-153, and PCB-138, the study reported that PCB-110 comprised between 6.8% and 9.3% of the total PCBs in some fish species . nih.gov This is a substantial contribution, highlighting its environmental relevance in that ecosystem.

Research Gaps and Future Directions in 2,3,3 ,4 ,6 Pentachlorobiphenyl Studies

Elucidation of Novel Biotic and Abiotic Degradation Pathways

While the general persistence of PCBs is well-documented, the specific biotic and abiotic degradation pathways for many individual congeners, including 2,3,3',4',6-pentachlorobiphenyl, are not fully understood. epa.govnih.gov The chemical stability that made PCBs desirable for industrial applications also contributes to their slow degradation in the environment. epa.gov

Future research should focus on identifying and characterizing novel microbial strains and enzymatic systems capable of degrading this specific pentachlorobiphenyl congener. Recent studies have shown promise in identifying bacteria, such as Microbacterium paraoxydans, that can degrade pentachlorobiphenyls. nih.govnih.govresearchgate.net Investigations into the metabolic and proteomic changes in these organisms during degradation can reveal key enzymes and pathways. nih.govnih.gov For instance, the upregulation of proteins like ABC transporters and the production of metabolites such as 1,2,4-benzenetriol (B23740) suggest specific cellular mechanisms for PCB uptake and breakdown. nih.govnih.gov Understanding these mechanisms at a molecular level is crucial for developing effective bioremediation strategies. nih.gov

Furthermore, exploring abiotic degradation processes beyond simple photolysis is critical. Research into advanced oxidation processes, such as those involving hydroxyl radicals, and the potential for catalytic degradation on mineral surfaces could unveil previously unknown sinks for this compound in the environment. Theoretical approaches, like density functional theory, can help predict potential dechlorination pathways and intermediates, guiding experimental investigations. nih.gov

Understanding Long-Term Environmental Legacies and Remediation Effectiveness